N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE
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Overview
Description
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features both furan and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.
Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be achieved through various organic reactions, such as aldol condensation followed by reduction.
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized separately, often through the cyclization of ortho-hydroxyaryl ketones.
Coupling of the Two Moieties: The final step involves coupling the furan and benzofuran moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and benzofuran moieties allow it to bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dimethylfuran: A simpler furan derivative with similar structural features.
N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide: Another compound with a furan moiety and hydroxypropyl group.
Uniqueness
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of both furan and benzofuran rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-11-9-14(12(2)24-11)15(21)7-8-20-19(22)17-10-13-5-4-6-16(23-3)18(13)25-17/h4-6,9-10,15,21H,7-8H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGICULMXDOIHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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